Sodium;5-amino-3-methylimidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Imidazoles, the core structure of S-MIM, can be synthesized through various methods. One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition .Molecular Structure Analysis
The molecular structure of S-MIM would consist of a five-membered imidazole ring with a carboxylate group at the 4-position and an amino group at the 5-position. The 3-position of the ring would be substituted with a methyl group.Chemical Reactions Analysis
Imidazoles are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and their reactivity can be influenced by the nature of the substituents on the imidazole ring .Scientific Research Applications
AMPK Activation and Independent Effects
Research on 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) showcases its initial classification as an AMPK activator. This compound has been pivotal in studying AMPK's physiological and pathological roles, including metabolism regulation and cancer pathogenesis. However, increasing evidence suggests that many effects previously attributed to AMPK activation by AICAr are AMPK-independent, necessitating caution in interpreting data from AICAr-based studies (Visnjic et al., 2021).
Xylan Derivatives in Biopolymers
The modification of xylan into biopolymer ethers and esters with specific properties is explored through the reaction with sodium monochloroacetate and other compounds. These derivatives show promise in various applications, including drug delivery, due to their spherical nanoparticle formation capability. This research opens new avenues for utilizing xylan derivatives in biomedicine and other fields (Petzold-Welcke et al., 2014).
Imidazole Derivatives and Antitumor Activity
The review of bis(2-chloroethyl)amino derivatives of imidazole highlights the compound's potential in developing new antitumor drugs and understanding different biological properties. This underscores the importance of imidazole derivatives in cancer research and drug discovery, showcasing the chemical's versatility beyond its basic structure (Iradyan et al., 2009).
Plant Growth in Saline Soils
Research into plant-growth-promoting rhizobacteria (PGPR) illustrates how these beneficial bacteria help plants in saline soils overcome osmotic stress and improve growth. This application is vital for agriculture in salt-affected areas, providing insights into sustainable farming practices in challenging environments (Paul & Lade, 2014).
Benzimidazole Fungicides
Benzimidazole fungicides are highlighted for their mechanism of action as specific inhibitors of microtubule assembly by binding to tubulin. This function is critical in both agricultural and medical applications, including anthelminthic drugs and cancer chemotherapy, demonstrating the broad utility of benzimidazole derivatives (Davidse, 1986).
Future Directions
Properties
IUPAC Name |
sodium;5-amino-3-methylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Na/c1-8-2-7-4(6)3(8)5(9)10;/h2H,6H2,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWVLNRGHYZDDN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)[O-])N.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N3NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.